pd150606
Overview
Description
PD150606: is a selective, cell-permeable, non-peptide calpain inhibitor. It is known for its high specificity towards calpains, particularly calpain-1 and calpain-2, with inhibition constants (Ki) of 210 nanomolar and 370 nanomolar, respectively . The compound is chemically identified as 3-(4-iodophenyl)-2-mercapto-(Z)-2-propenoic acid .
Mechanism of Action
Target of Action
PD 150606 is a selective, cell-permeable non-peptide calpain inhibitor . Its primary targets are μ-calpains and m-calpains . Calpains are calcium-dependent cysteine proteases involved in a variety of cellular processes including apoptosis, cell migration, and inflammation .
Mode of Action
PD 150606 interacts with both calcium-binding domains of calpain . It exhibits high specificity for calpains relative to other proteases . It is a non-competitive inhibitor with respect to the substrate
Biochemical Pathways
For instance, calpains are known to be involved in the regulation of cell migration and inflammation, and their inhibition could affect these processes .
Pharmacokinetics
It is known to be soluble in dmso and methanol , which could potentially influence its bioavailability.
Result of Action
PD 150606 has been shown to have neuroprotective effects . It attenuates hypoxic/hypoglycemic injury to cerebrocortical neurons in culture and excitotoxic injury to Purkinje cells in cerebellar slices . It also reportedly prevents dexamethasone-induced apoptosis in thymocytes .
Action Environment
The action of PD 150606 can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and thus its efficacy . Additionally, its stability could be affected by storage conditions, such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
PD 150606 interacts with calpains, specifically μ-calpain (calpain-1) and m-calpain (calpain-2), with Ki values of 0.21 μM and 0.37 μM respectively . These interactions are crucial for the role of PD 150606 in biochemical reactions, particularly in how they relate to apoptosis .
Cellular Effects
PD 150606 has significant effects on various types of cells and cellular processes. It influences cell function by interacting with calpains, which play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, PD 150606 exerts its effects through binding interactions with calpains, leading to their inhibition . This inhibition can result in changes in gene expression and impacts on cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, PD 150606 continues to inhibit calpains, affecting cellular function
Metabolic Pathways
PD 150606 is involved in metabolic pathways through its interaction with calpains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD150606 involves the reaction of 4-iodobenzaldehyde with thioglycolic acid under basic conditions to form the corresponding thioester. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: PD150606 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PD150606 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of calpain enzymes.
Biology: Investigates the role of calpain in cellular processes such as apoptosis and signal transduction.
Medicine: Explores potential therapeutic applications in neuroprotection and the treatment of diseases involving calpain dysregulation.
Industry: Utilized in the development of calpain inhibitors for pharmaceutical applications
Comparison with Similar Compounds
Calpeptin: Another calpain inhibitor with a different chemical structure.
PD158780: A selective inhibitor of calpain with similar inhibitory properties.
PD169316: A calpain inhibitor with a distinct mechanism of action
Uniqueness: PD150606 is unique due to its high specificity for calpain-1 and calpain-2, as well as its non-peptide nature, which allows for better cell permeability and stability compared to peptide-based inhibitors .
Properties
IUPAC Name |
(Z)-3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCVSFWGKYHMKH-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\S)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431672 | |
Record name | pd 150606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179528-45-1 | |
Record name | (2Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179528-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD 150606 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179528451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | pd 150606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD 150606 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PD150606 is a potent and selective inhibitor of calpain, a family of calcium-activated neutral cysteine proteases. Unlike other calpain inhibitors that target the enzyme's active site, this compound acts through a non-active site mechanism, possibly by interacting with the calcium-binding domains of calpain. [] This interaction prevents calpain activation and subsequent substrate cleavage, leading to a variety of downstream effects depending on the cell type and context. For instance, this compound has been shown to:
- Prevent apoptosis: In various cell types, including cardiomyocytes, neurons, and renal cells, this compound has demonstrated the ability to attenuate apoptosis induced by various stimuli like hypoxia/ischemia, oxidative stress, and excitotoxicity. [, , , , , , , , ] This protective effect is attributed to its ability to inhibit calpain-mediated cleavage of apoptotic mediators like Bax and caspase-3. [, , ]
- Reduce inflammation: Studies have shown that this compound can reduce inflammatory responses by modulating signaling pathways like PI3K/AKT and NF-kB, which are involved in the production of pro-inflammatory cytokines. [, ]
- Improve functional outcomes: In animal models of spinal cord injury and pulmonary hypertension, this compound treatment has been associated with improved functional recovery and attenuated disease severity, respectively. [, ] These effects are likely due to the combined anti-apoptotic, anti-inflammatory, and neuroprotective effects of calpain inhibition.
A:
A: While specific historical milestones are not outlined in the articles, the research highlights the evolving understanding of calpain's role in various pathologies. Early studies identified the neuroprotective effects of this compound, showcasing its potential in combating neuronal damage. [] Subsequent research has expanded to explore its therapeutic potential in other conditions like myocardial ischemia, pulmonary hypertension, and cataract formation. [, , ]
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